molecular formula C9H14N4 B1471664 2-cyclopropyl-N4-ethylpyrimidine-4,6-diamine CAS No. 1536205-07-8

2-cyclopropyl-N4-ethylpyrimidine-4,6-diamine

Cat. No.: B1471664
CAS No.: 1536205-07-8
M. Wt: 178.23 g/mol
InChI Key: QYKROLMGDYLTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N4-ethylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclopropyl-4-N-ethylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-2-11-8-5-7(10)12-9(13-8)6-3-4-6/h5-6H,2-4H2,1H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKROLMGDYLTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-N4-ethylpyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrimidine derivatives. Its biological activities have garnered attention due to its potential therapeutic applications, particularly in the fields of medicine and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Notably, it acts as a selective antagonist of the thrombin receptor proteinase activated receptor 1 (PAR1) . This interaction is significant because PAR1 plays a crucial role in coagulation and inflammatory responses.

Key Biological Activities

  • Anticoagulant Effects : Inhibition of PAR1 leads to reduced platelet activation and aggregation, contributing to its anticoagulant properties.
  • Anticonvulsant Activity : Research indicates that the compound may also exert anticonvulsant effects, potentially useful in treating seizure disorders.
  • Anti-inflammatory Properties : By modulating inflammatory pathways, this compound may help alleviate conditions characterized by excessive inflammation.

The mechanism by which this compound exerts its effects involves several biochemical pathways:

  • Target Interaction : The primary target is PAR1, where the compound binds and inhibits receptor activation, leading to downstream effects on cellular signaling .
  • Cellular Modulation : The compound influences cell signaling pathways and gene expression by interacting with transcription factors and other regulatory proteins .
  • Enzyme Interaction : It can modulate enzyme activity by binding to active sites, affecting metabolic pathways and overall cellular function .

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibited PAR1-mediated responses in human platelet models. The inhibition was dose-dependent, showcasing significant anticoagulant effects at lower concentrations.
  • Animal Models : In vivo studies revealed that administration of the compound in rat models resulted in reduced thrombus formation without significant side effects at therapeutic doses. However, higher doses led to toxicity, emphasizing the importance of dosage optimization .
  • Cell Cycle Arrest : Flow cytometry analyses indicated that the compound could induce cell cycle arrest in cancer cell lines, suggesting potential anticancer properties. Specifically, it was effective against triple-negative breast cancer cells .

Comparison of Biological Activities

Activity TypeMechanismObserved Effects
AnticoagulantPAR1 inhibitionReduced platelet aggregation
AnticonvulsantModulation of neuronal excitabilityDecreased seizure frequency
Anti-inflammatoryInhibition of inflammatory mediatorsReduced inflammation markers
AnticancerInduction of cell cycle arrestGrowth inhibition in cancer cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-N4-ethylpyrimidine-4,6-diamine
Reactant of Route 2
Reactant of Route 2
2-cyclopropyl-N4-ethylpyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.